Lipophilicity Difference: Methyl Ester vs. Free Acid
The methyl ester functionality in Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate confers higher lipophilicity compared to its free acid analog, N-(4-fluorophenyl)-N-(methylsulfonyl)alanine. This is quantitatively reflected in predicted logP values. Increased lipophilicity is a key driver of passive membrane permeability, a critical parameter in early drug discovery .
| Evidence Dimension | Predicted Partition Coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 1.76 |
| Comparator Or Baseline | N-(4-fluorophenyl)-N-(methylsulfonyl)alanine (CAS 1008066-93-0) |
| Quantified Difference | Target compound is more lipophilic; comparator data is for a carboxylic acid, which typically has a significantly lower logP (e.g., <0.5), though exact predicted value not found in source. The ester is designed for enhanced permeability . |
| Conditions | ACD/Labs Percepta Platform - PhysChem Module |
Why This Matters
For researchers requiring a sulfonamide scaffold with improved cell permeability for cellular assays, the methyl ester is the preferred choice over the free acid, potentially reducing the need for prodrug strategies.
